4-Chloro-6,7,8-trifluoro-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7,8-trifluoro-2-methylquinoline is a fluorinated quinoline derivative. This compound is characterized by the presence of chlorine and three fluorine atoms on the quinoline ring, along with a methyl group at the second position. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7,8-trifluoro-2-methylquinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base Another approach involves the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with specific reagents to introduce the chlorine and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7,8-trifluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include various oxidized or reduced forms of the quinoline ring.
Cross-Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-Chloro-6,7,8-trifluoro-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique fluorinated structure.
Agrochemicals: The compound is explored for its potential use in developing new agrochemical agents.
Materials Science: Its fluorinated structure makes it a candidate for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7,8-trifluoro-2-methylquinoline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 7-Dimethylphosphano-5,8-difluoroquinoline
Uniqueness
4-Chloro-6,7,8-trifluoro-2-methylquinoline is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical and biological properties. Its specific substitution pattern differentiates it from other fluorinated quinolines, making it valuable for targeted applications in various fields .
Biological Activity
4-Chloro-6,7,8-trifluoro-2-methylquinoline is a fluorinated derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
This compound is characterized by the presence of both chlorine and trifluoromethyl groups, which enhance its lipophilicity and biological activity. The molecular formula is C10H5ClF3N, and it has a CAS number of 951905-11-6. The unique structure allows it to participate in various chemical reactions, including substitution and oxidation reactions, leading to a range of derivatives with potential biological applications.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atoms in the compound are believed to enhance binding affinity to enzymes and receptors, modulating their activity. This can result in inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, fluorinated quinolines have been linked to enhanced activity against resistant strains of pathogens due to their ability to penetrate bacterial membranes more effectively than non-fluorinated analogs .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For example, chlorinated arylvinylquinolines have demonstrated potent activity against cancer cell lines with specific structural modifications enhancing their efficacy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .
Table: Summary of Biological Activities
Activity | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Effective against resistant strains | Enhanced membrane penetration |
Anticancer | Induces apoptosis in cancer cells | Modulation of survival signaling pathways |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | Blocks inflammatory enzyme activity |
Case Study: Antimalarial Activity
A notable study focused on the antimalarial efficacy of fluorinated quinolines highlighted that compounds similar to this compound exhibited improved activity against Plasmodium falciparum strains. The introduction of a fluorine atom at specific positions was shown to enhance the compound's potency compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-chloro-6,7,8-trifluoro-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c1-4-2-6(11)5-3-7(12)8(13)9(14)10(5)15-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHDAZFRVRKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=C(C2=N1)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.